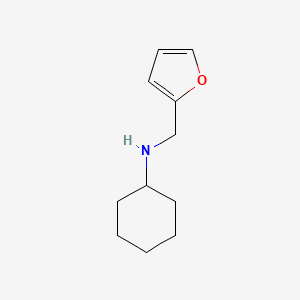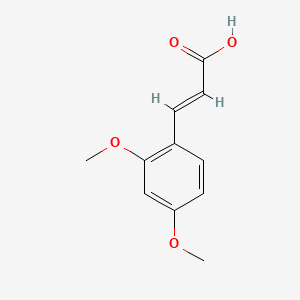
N-(呋喃-2-基甲基)环己胺
描述
N-(furan-2-ylmethyl)cyclohexanamine is an organic compound with the molecular formula C11H17NO It is a heterocyclic amine, characterized by the presence of a furan ring attached to a cyclohexylamine moiety
科学研究应用
N-(furan-2-ylmethyl)cyclohexanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
The primary target of N-(furan-2-ylmethyl)cyclohexanamine is the monoamine oxidases (MAO A and B) . These enzymes play a central role in the regulation of brain monoamine levels, which are paramount for cognitive functions .
Mode of Action
N-(furan-2-ylmethyl)cyclohexanamine interacts with its targets, the monoamine oxidases, potentially leading to changes in monoamine content via MAO inhibition . This interaction results in region-specific alterations in monoamine metabolism .
Biochemical Pathways
The biochemical pathways affected by N-(furan-2-ylmethyl)cyclohexanamine involve the metabolism of monoamines. The compound’s interaction with monoamine oxidases leads to alterations in the metabolism of these neurotransmitters, which differ from the effects of classic MAO A or MAO B inhibitors .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-(furan-2-ylmethyl)cyclohexanamine have been estimated . .
Result of Action
The molecular and cellular effects of N-(furan-2-ylmethyl)cyclohexanamine’s action involve changes in the levels of monoamines in the brain. For instance, the compound has been found to increase the levels of cortical noradrenaline .
Action Environment
The action, efficacy, and stability of N-(furan-2-ylmethyl)cyclohexanamine can be influenced by various environmental factors. For example, exposure to furan, a component of N-(furan-2-ylmethyl)cyclohexanamine, has been associated with increased prevalence and mortality of chronic obstructive pulmonary disease (COPD), suggesting that environmental exposure to furan could influence the action of N-(furan-2-ylmethyl)cyclohexanamine .
生化分析
Biochemical Properties
N-(furan-2-ylmethyl)cyclohexanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. N-(furan-2-ylmethyl)cyclohexanamine has been shown to inhibit monoamine oxidase, leading to increased levels of monoamines such as serotonin and dopamine. This inhibition is crucial for its potential therapeutic effects in neurological disorders .
Cellular Effects
N-(furan-2-ylmethyl)cyclohexanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, N-(furan-2-ylmethyl)cyclohexanamine has been observed to enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. Additionally, it can alter the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of N-(furan-2-ylmethyl)cyclohexanamine involves its binding interactions with biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity. This inhibition prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain. Furthermore, N-(furan-2-ylmethyl)cyclohexanamine can modulate the activity of other enzymes and receptors, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)cyclohexanamine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that N-(furan-2-ylmethyl)cyclohexanamine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged enhancement of neurotransmitter release and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)cyclohexanamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which N-(furan-2-ylmethyl)cyclohexanamine exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
N-(furan-2-ylmethyl)cyclohexanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The compound undergoes hydroxylation and other modifications, leading to the formation of metabolites. These metabolic processes can affect the overall activity and efficacy of N-(furan-2-ylmethyl)cyclohexanamine .
Transport and Distribution
Within cells and tissues, N-(furan-2-ylmethyl)cyclohexanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the brain, where it exerts its primary effects. The distribution of N-(furan-2-ylmethyl)cyclohexanamine is crucial for its therapeutic potential .
Subcellular Localization
N-(furan-2-ylmethyl)cyclohexanamine exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, in neuronal cells, N-(furan-2-ylmethyl)cyclohexanamine may localize to synaptic vesicles, where it modulates neurotransmitter release .
准备方法
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature, yielding N-(furan-2-ylmethyl)cyclohexanamine as the product .
Industrial Production Methods
Industrial production of N-(furan-2-ylmethyl)cyclohexanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form N-(furan-2-ylmethyl)cyclohexylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)cyclohexylamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar furan ring but differs in the amine substitution, leading to different chemical and biological properties.
Furan-2-carboxamide: Another furan derivative with distinct functional groups and applications.
Uniqueness
N-(furan-2-ylmethyl)cyclohexanamine is unique due to its combination of a furan ring and a cyclohexylamine moiety. This structure imparts specific chemical reactivity and potential biological activities that are distinct from other furan derivatives .
属性
IUPAC Name |
N-(furan-2-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGGKHHNNMLMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304854 | |
| Record name | N-Cyclohexyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-54-7 | |
| Record name | N-Cyclohexyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)




![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)



